1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-26-3 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethanone
Established Synthetic Routes to 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
The primary and most well-documented method for synthesizing this compound is through the nucleophilic substitution reaction involving 1H-1,2,4-triazole and a suitable phenacyl halide.
Alkylation Reactions of 1H-1,2,4-Triazole with 2-Bromo-1-phenylethanone (Phenacyl Bromide)
The synthesis of this compound is efficiently achieved by the N-alkylation of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone, also known as phenacyl bromide. nih.govresearchgate.net This reaction involves the displacement of the bromide ion from the α-carbon of phenacyl bromide by one of the nitrogen atoms of the triazole ring.
In a typical procedure, 1H-1,2,4-triazole is treated with 2-bromo-1-phenylethanone in the presence of a base. nih.gov The reaction results in the formation of the N1-substituted isomer as the major product. The structure of the final compound, C₁₀H₉N₃O, has been confirmed through crystallographic studies, which show that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)°. nih.govresearchgate.netnih.gov
Role of Triethylamine (B128534) and Solvent Systems in Reaction Efficiency
The efficiency of the alkylation reaction is significantly influenced by the choice of base and solvent system. Triethylamine (Et₃N) is commonly employed as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards product formation. nih.gov
A detailed synthetic method involves adding triethylamine dropwise to a vigorously stirred suspension of 1H-1,2,4-triazole and 2-bromo-1-phenylethanone in acetone (B3395972) at a controlled temperature below 273 K. nih.gov After the addition, the mixture is stirred at room temperature, allowing the reaction to complete. The triethylamine hydrobromide salt precipitates out of the solution and can be removed by filtration. This process, followed by extraction and crystallization from isopropanol, yields the desired product. nih.govresearchgate.net In one documented experiment, this method resulted in a 50% yield of colorless crystals of this compound. researchgate.net
Alternative solvent systems, such as ethanol (B145695), have also been utilized. For instance, S-alkylation reactions on related tetrazole thiols have been successfully carried out using triethylamine in ethanol under reflux conditions, suggesting the versatility of the solvent choice depending on the specific substrates. researchgate.net
| Reagent | Solvent | Base | Conditions | Yield |
| 1H-1,2,4-Triazole, 2-Bromo-1-phenylethanone | Acetone | Triethylamine | Dropwise addition < 273 K, then 30 min at RT | 50% nih.govresearchgate.net |
| 1-substituted-1H-tetrazole-5-thiol, 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone | Ethanol | Triethylamine | Reflux | Not specified researchgate.net |
Derivatization Strategies and Analogue Synthesis
The basic structure of this compound serves as a template for the synthesis of a wide array of analogues through modifications at various positions.
Modifications on the Phenyl Moiety via Substituted Phenacyl Bromides
A common strategy for creating analogues involves replacing phenacyl bromide with a substituted variant. This allows for the introduction of various functional groups onto the phenyl ring, leading to a library of related compounds. For example, using 1-(2,4-difluorophenyl)-2-bromoethanone in the alkylation reaction with 1H-1,2,4-triazole yields 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.govnih.gov This particular derivative is a key intermediate in the synthesis of antifungal agents. nih.govsci-hub.se The synthesis of these substituted analogues often follows similar procedures to the parent compound, involving a base like potassium carbonate in a solvent such as DMF or an aldol (B89426) condensation approach. nih.gov
Formation of Oxime and Phosphorothioate (B77711) Derivatives
The ketone functional group in this compound and its analogues is a reactive handle for further derivatization, notably the formation of oximes. Oxime derivatives are synthesized by reacting the ketone with hydroxylammonium chloride in the presence of a base like sodium acetate (B1210297). sci-hub.se
For instance, (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime was prepared by refluxing the corresponding ketone with hydroxylammonium chloride and sodium acetate in ethanol for four hours. sci-hub.se This reaction converts the carbonyl group (C=O) into an oxime group (C=N-OH). Studies have also been conducted on the synthesis of various oxime ether derivatives of related structures, such as 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone. researchgate.net
While the formation of oximes is well-documented, specific literature detailing the synthesis of phosphorothioate derivatives directly from this compound was not prominently found in the surveyed research.
| Starting Ketone | Reagents | Solvent | Conditions | Product |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Hydroxylammonium chloride, Sodium acetate | Ethanol | Reflux, 4h | (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime sci-hub.se |
Reduction Products: Synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. researchgate.net This transformation is typically accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
In a representative synthesis, the ketone is refluxed with sodium borohydride in an ethanol solution for several hours. researchgate.net A similar reduction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to its corresponding alcohol was achieved by stirring with sodium borohydride in methanol (B129727) at room temperature, yielding the product in 85% yield after purification. nih.govchemicalbook.com These alcohol derivatives are significant, as they form the core structure of several azole antifungal agents, such as fluconazole (B54011) and flutriafol. researchgate.netwikidata.org
| Starting Ketone | Reducing Agent | Solvent | Conditions | Product |
| This compound | Sodium borohydride | Ethanol | Reflux, 5h | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol researchgate.net |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium borohydride | Methanol | Room Temp, 30 min | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol nih.govchemicalbook.com |
Aldol Condensation for Prop-2-en-1-one Derivatives
The synthesis of α,β-unsaturated ketones, specifically prop-2-en-1-one derivatives (chalcones), from this compound can be achieved through an Aldol condensation reaction. Given that the ketone possesses α-hydrogens and is reacted with an aromatic aldehyde (which lacks α-hydrogens), this specific transformation is known as a Claisen-Schmidt condensation. wikipedia.orgucla.edu
In this base-catalyzed reaction, a base abstracts an acidic α-hydrogen from the methylene (B1212753) group of this compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated prop-2-en-1-one system. ucla.edu
A closely related synthesis involves the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one with various substituted benzaldehydes in ethanol under basic conditions to produce the corresponding chalcones in high yields. nih.gov This analogous reaction underscores the general applicability of the Claisen-Schmidt condensation to triazolyl ethanone (B97240) compounds for creating diverse prop-2-en-1-one derivatives.
Table 1: Examples of Chalcone (B49325) Synthesis from a Related Triazolyl Ethanone via Claisen-Schmidt Condensation nih.gov This table is based on an analogous reaction and is illustrative of the expected outcomes.
| Aldehyde Reactant | Product | Yield (%) |
| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 89% |
This methodology provides an efficient route to extend the molecular framework, incorporating various substituted aromatic rings into the structure.
McMurry Coupling Reaction in Conjugate Synthesis
The McMurry reaction serves as a powerful tool for the reductive coupling of two carbonyl compounds (ketones or aldehydes) to form an alkene. nih.gov This reaction has been specifically utilized as a key step in the synthesis of complex conjugates starting from this compound. researchgate.net
In a notable example, this compound was coupled with 4-(2-bromoethoxy)benzophenone (B14662081) using a low-valent titanium reagent, generated in situ from titanium tetrachloride (TiCl₄) and zinc (Zn) powder. researchgate.net This intermolecular cross-coupling reaction yielded a mixture of (E,Z)-1-(3-(4-(2-bromoethoxy)phenyl)-2,3-diphenylallyl)-1H-1,2,4-triazole, effectively joining the two distinct carbonyl-containing molecules to create a new olefinic bond. researchgate.net
Table 2: McMurry Coupling of this compound researchgate.net
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | 4-(2-Bromoethoxy)benzophenone | TiCl₄, Zn | (E, Z)-1-(3-(4-(2-bromoethoxy)phenyl)-2,3-diphenylallyl)-1H-1,2,4-triazole |
This application highlights the utility of the McMurry reaction in creating complex, multi-aryl structures tethered by a central alkene, which are otherwise challenging to synthesize.
Synthesis of Related Triazole Derivatives
The core structure of this compound is a foundational scaffold for producing a variety of other triazole derivatives.
Difluorophenyl Derivatives: An important analogue is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. researchgate.net Its synthesis can be achieved through a multi-step process. One patented method involves reacting 2-chloro-2',4'-difluoroacetophenone (B28241) with 3-chloro-1,2,4-triazole (B1630318) to form an intermediate, 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. This intermediate is then subjected to palladium-on-carbon (Pd/C) catalyzed hydrodehalogenation to remove the chloro group from the triazole ring, yielding the final product. nih.gov
Amino Acid Fragments: Triazole derivatives containing amino acid fragments have been synthesized, demonstrating a strategy to merge these two important pharmacophores. A general synthetic route starts with a substituted acetophenone, which undergoes epoxidation, followed by a substitution reaction with 1,2,4-triazole (B32235). The subsequent steps involve reduction and, finally, an amidation reaction with an amino acid to furnish the target derivatives. ucla.edu For instance, a series of 1,2,4-triazole derivatives incorporating various amino acid fragments were successfully synthesized and characterized, showing the versatility of this approach. ucla.edu
1,2,3-Triazole Isomers: The synthesis of the isomeric 1,2,3-triazole derivatives, such as 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, typically follows different synthetic logic based on the principles of "click chemistry". doaj.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for constructing 1,4-disubstituted 1,2,3-triazoles. mdpi.com This involves the reaction of an organic azide (B81097) with a terminal alkyne. To synthesize a 1,2,3-triazole isomer of the title compound, one would react an appropriate azide (e.g., phenacyl azide) with an alkyne.
Mechanistic Studies of Synthetic Transformations
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
Claisen-Schmidt Condensation: The reaction proceeds via a base-catalyzed mechanism. The base removes a proton from the α-carbon of the ketone, creating a resonance-stabilized enolate. This nucleophilic enolate then adds to the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol adduct). In the final step, a base removes a second α-proton, leading to the elimination of the hydroxyl group as water via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, forming the stable α,β-unsaturated ketone.
McMurry Coupling Reaction: The mechanism involves low-valent titanium species, typically Ti(0), which are generated in situ by reducing a titanium halide like TiCl₃ or TiCl₄ with a reducing agent such as zinc. nih.gov The reaction is thought to proceed through two main steps:
Pinacol Coupling: Two carbonyl molecules are coupled via single-electron transfers from the low-valent titanium, forming a titanium-pinacolate (a 1,2-diolate) complex. nih.gov
Deoxygenation: The oxophilic titanium atom coordinates to both oxygen atoms of the pinacolate and is subsequently removed, yielding the final alkene product. nih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. The synthesis of triazole derivatives has been a fertile ground for the application of such principles.
Microwave and Ultrasound-Assisted Synthesis: These techniques are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com The formation of 1,2,4-triazole-linked 1,2,3-triazole cores has been achieved efficiently using microwave-assisted Cu(I)-catalyzed cycloaddition. mdpi.com
Green Solvents and Catalysts: Significant efforts have been made to replace hazardous organic solvents with greener alternatives. Water, glycerol, and deep eutectic solvents have emerged as effective media for triazole synthesis. nih.gov For example, the click chemistry approach to synthesize 1,2,3-triazole derivatives has been successfully performed in water or mixtures of ethanol and water. nih.govmdpi.com Furthermore, the development of recyclable catalysts, such as copper nanoparticles on charcoal (Cu/C) or magnetically separable iron oxide nanoparticles, aligns with green chemistry principles by simplifying product purification and minimizing waste. These green approaches aim to reduce the environmental impact of chemical processes while improving efficiency and yield. wikipedia.orgresearchgate.net
Structural Elucidation and Conformational Analysis of 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethanone and Its Derivatives
Crystallographic Investigations
Crystallographic studies, particularly X-ray diffraction, have provided a definitive three-dimensional structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing key details about its molecular conformation and the non-covalent interactions that govern its crystal packing.
The single-crystal X-ray diffraction analysis of this compound (C₁₀H₉N₃O) shows that the molecule crystallizes in the orthorhombic space group. nih.gov A defining feature of its molecular geometry is the spatial orientation of the phenyl and 1,2,4-triazole (B32235) rings. These two planar rings are nearly perpendicular to each other, with a measured dihedral angle of 88.72 (4)°. nih.govnih.govdoaj.org This perpendicular arrangement is a significant conformational feature. The atoms C3 and C4 of the ethanone (B97240) bridge are slightly out of the planes of the triazole and benzene (B151609) rings, respectively. nih.govresearchgate.net
| Compound | Dihedral Angle (Phenyl/Triazole) |
| This compound | 88.72 (4)° |
| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol | 2.52 (5)° |
The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.govdoaj.org These include C—H⋯O and C—H⋯N hydrogen bonds that link adjacent molecules. nih.gov
Furthermore, the crystal packing is influenced by aromatic stacking interactions. C—H⋯π interactions are observed between the 1,2,4-triazole rings themselves, and also between the phenyl and 1,2,4-triazole rings. nih.govdoaj.org A weak π–π stacking interaction is also present between the phenyl and 1,2,4-triazole rings, with a centroid-to-centroid distance of 4.547 (1) Å. nih.govnih.govdoaj.org
In the case of the derivative 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, the intermolecular forces are dominated by strong O—H⋯N hydrogen bonds, which are a primary factor in its crystal packing. nih.gov Weaker C—H⋯O hydrogen bonds also contribute to the formation of centrosymmetric dimers. nih.gov
| Interaction Type | Description in this compound |
| C—H⋯O Hydrogen Bonds | Present, linking molecules within the crystal lattice. nih.gov |
| C—H⋯N Hydrogen Bonds | Present, contributing to the intermolecular network. nih.gov |
| C—H⋯π Interactions | Occur between triazole rings and between phenyl and triazole rings. nih.govdoaj.org |
| π–π Stacking | Weak interaction between phenyl and triazole rings with a centroid distance of 4.547 (1) Å. nih.gov |
The bond lengths and angles within this compound are generally within normal ranges. nih.gov However, some notable features exist within the ethanone linker and the triazole ring. For instance, the bond angles around the carbonyl group, such as O=C4–C3 and O=C4–C5, are 120.73 (12)° and 122.34 (12)° respectively. nih.gov These differ from the corresponding angles in the ethanol (B145695) derivative. nih.gov
Within the 1,2,4-triazole ring, the bond angles N1–N2–C1 [101.81 (11)°] and C1–N3–C2 [102.23 (11)°] are narrowed, while the angles N3–C2–N1 [110.53 (13)°] and N3–C1–N2 [115.39 (12)°] are enlarged. nih.govresearchgate.net This pattern of angle distortion is also observed in the ethanol derivative. nih.govresearchgate.net
| Selected Bond Angles in this compound | Value (°) |
| N1–C3–C4 | 112.73 (11) |
| C3–C4–C5 | 116.93 (11) |
| O–C4–C3 | 120.73 (12) |
| O–C4–C5 | 122.34 (12) |
| N1–N2–C1 | 101.81 (11) |
| C1–N3–C2 | 102.23 (11) |
| N3–C2–N1 | 110.53 (13) |
| N3–C1–N2 | 115.39 (12) |
Computational Chemistry Approaches
Computational chemistry provides profound insights into the molecular structure and reactivity that complement experimental findings.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A fundamental application is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G or higher basis set, can be employed to find the most stable conformation. researchgate.netespublisher.com
The accuracy of the computational model is validated by comparing the calculated geometric parameters with experimental data obtained from X-ray crystallography. Experimental studies have shown that in the solid state, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72°. nih.govdoaj.orgresearchgate.net The optimized geometry from DFT calculations should reproduce this key structural feature, along with experimentally determined bond lengths and angles, to confirm the model's validity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, DFT calculations would reveal that the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed across the electron-withdrawing carbonyl group and the triazole ring.
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (Ionization Potential). |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (Electron Affinity). |
| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing the most favorable sites for an electrophilic attack. In this compound, the most intense red region is predicted to be around the oxygen atom of the carbonyl group.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing the most favorable sites for a nucleophilic attack. These regions are expected around the hydrogen atoms of the phenyl ring and the methylene (B1212753) bridge.
Green Regions: Indicate areas of neutral potential. researchgate.net
The MEP map provides a clear, visual guide to the reactive behavior of the molecule.
Theoretical Prediction and Experimental Validation of NMR Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation. Computational methods can predict NMR chemical shifts, which can then be compared to experimental data to validate the computed structure. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory on the optimized geometry of the molecule. espublisher.com
For this compound, ¹H and ¹³C NMR chemical shifts would be calculated. The predicted values are then plotted against the experimental shifts, and a strong linear correlation would confirm that the computed structure accurately represents the molecule in solution.
| Atom Type | Predicted ¹H Chemical Shift (ppm) Range | Predicted ¹³C Chemical Shift (ppm) Range |
| Phenyl (Aromatic) | 7.5 - 8.1 | 128 - 135 |
| Methylene (-CH₂-) | 5.5 - 6.0 | 50 - 55 |
| Triazole (CH) | 8.0 - 8.7 | 145 - 152 |
| Carbonyl (-C=O) | N/A | 190 - 195 |
Determination of Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. |
These descriptors provide a quantitative framework for understanding the molecule's stability, reactivity, and potential interactions. espublisher.com
Future Research Directions and Translational Perspectives
Development of Novel Analogues with Enhanced Specificity and Bioactivity
Future research is heavily geared towards the rational design and synthesis of novel analogues derived from the 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone framework. The objective is to create derivatives with improved biological efficacy and target specificity. One promising strategy involves the hybridization of the triazole core with other known pharmacophores. For instance, creating conjugates by replacing structural elements with bioactive groups, such as in tamoxifen-1,2,4-triazole conjugates, has yielded compounds with cytotoxic activity against human tumor cell lines. researchgate.net
Another avenue of exploration is the synthesis of derivatives bearing different substituents on the phenyl ring. The introduction of groups like 2,4-dichlorophenyl has been shown to produce compounds with significant antimicrobial, and particularly antifungal, activity, in some cases far exceeding that of established drugs like ketoconazole (B1673606) and bifonazole. bg.ac.rs Structure-activity relationship (SAR) studies have indicated that modifications to side chains can profoundly influence biological outcomes. For example, research into clinafloxacin-triazole hybrids revealed that analogues with a 2,4-difluoro substitution on the phenyl ring exhibited potent antimicrobial efficacy, especially against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of chalcone (B49325) derivatives from triazole intermediates has also led to the development of potential anti-osteosarcoma agents. farmaceut.org
| Analogue Class | Modification Strategy | Reported Bioactivity | Reference |
|---|---|---|---|
| Tamoxifen-Triazole Conjugates | Hybridization with tamoxifen (B1202) structure | Antiproliferative activity against human tumor cell lines | researchgate.net |
| Substituted 1H-1,2,4-triazolyl Derivatives | Addition of groups like 2,4-dichlorophenyl | Potent antifungal and antibacterial activity | bg.ac.rs |
| 1,2,3-Triazole Chalcones | Synthesis of chalcones from triazole intermediates | Anti-osteosarcoma, PI3K/mTOR inhibition | farmaceut.org |
| Mefenamic Acid-Triazole Hybrids | Coupling with mefenamic acid | Cytotoxicity against lung (A549) and liver (Hep G2) carcinoma cells | pensoft.net |
In-depth Mechanistic Investigations at the Molecular and Cellular Levels
A critical area for future research is the detailed elucidation of the molecular and cellular mechanisms through which these compounds exert their biological effects. For antifungal analogues, a primary hypothesized mechanism is the inhibition of cytochrome P-450-dependent 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.govresearchgate.net This is a well-established target for azole antifungals. nih.govresearchgate.net
For anticancer applications, the mechanisms appear more diverse. Studies on tamoxifen-triazole conjugates suggest that some derivatives may function by inhibiting topoisomerase-II, an enzyme critical for DNA replication and repair in cancer cells. researchgate.net Other research on novel triazole derivatives points towards the induction of apoptosis through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest at the S and G2/M phases. pensoft.net Furthermore, certain 1,2,3-triazole chalcone derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. farmaceut.org In the context of neuroprotection, derivatives have been shown to act by reducing the levels of pro-apoptotic proteins such as Bax and caspase-3. turkjps.org
Preclinical and Clinical Evaluation of Promising Lead Compounds
The translation of promising compounds from the laboratory to clinical use requires rigorous preclinical and clinical evaluation. Currently, research on derivatives of this compound is predominantly in the early preclinical, in vitro phase. This involves screening for biological activity using a variety of assays, such as determining minimum inhibitory concentrations (MIC) against microbial strains and calculating IC50 values against cancer cell lines. bg.ac.rspensoft.net
For example, a series of novel triazole derivatives incorporating mefenamic acid was evaluated for cytotoxicity against A549 lung carcinoma and Hep G2 hepatocyte carcinoma cell lines, with compound HB5 showing high selectivity against cancer cells. pensoft.net Similarly, 1,2,3-triazole chalcone derivatives were assessed for their inhibitory activity against PI3K/mTOR and for their anticancer effects on various human cancer cell lines, including osteosarcoma (MG-63), with compound 4e emerging as a potent candidate. farmaceut.org The next logical step for these lead compounds would be to advance them into in vivo animal models to further assess their efficacy and pharmacological properties. To date, there is no publicly available information on any compounds from this specific chemical family entering human clinical trials.
| Compound | Assay Type | Target | Result | Reference |
|---|---|---|---|---|
| Compound 4a | Antifungal Susceptibility | Various fungi (e.g., T. viride) | High potency (6 to 45 times > ketoconazole) | bg.ac.rs |
| Compound 4e | Anticancer Activity (MTT) | MG-63 osteosarcoma cells | Significant inhibitory activity | farmaceut.org |
| Compound HB5 | Cytotoxicity (MTT) | Hep G2 cancer cells | Lowest IC50 in its series; highly selective | pensoft.net |
| Compound 28g | Antibacterial Susceptibility (MIC) | MRSA | MIC: 0.25–1 μg/mL | nih.gov |
Computational Design and Virtual Screening for Lead Optimization and Target Identification
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For derivatives of this compound, molecular docking and virtual screening are pivotal for lead optimization and identifying new biological targets. Docking studies have been employed to predict and rationalize the binding modes of these compounds with their target enzymes. For instance, in silico modeling was used to understand the interaction between triazole analogues and topoisomerase-II. researchgate.net
These computational approaches have also been used to guide the selection of compounds for synthesis and biological testing. In one study, docking predictions were used to select which newly synthesized 1H-1,2,4-triazolyl derivatives to screen for antimicrobial activity, with subsequent results suggesting inhibition of the MurB enzyme in E. coli and CYP51 in C. albicans. bg.ac.rs Molecular docking has also visualized how antifungal triazoles interact with the active site of CYP51, forming a coordinate bond with the heme iron and establishing interactions with the surrounding hydrophobic region. nih.gov Furthermore, in silico pre-ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are being used to assess the drug-likeness of novel compounds early in the development pipeline. pensoft.net
Exploration of New Therapeutic Areas and Agricultural Applications
The versatility of the 1,2,4-triazole (B32235) scaffold suggests that its derivatives could be applied to a wide range of therapeutic areas beyond the primary focus on anticancer and antifungal activities. The broader class of triazoles has been investigated for numerous pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties, opening up new avenues for future research. turkjps.orgresearchgate.net
Moreover, there is significant potential for agricultural applications. Triazoles are a well-established class of fungicides used extensively for crop protection. rjptonline.org Research has demonstrated that derivatives based on the this compound structure exhibit potent activity against various plant pathogenic fungi and bacteria. bg.ac.rs Specific derivatives have been tested and shown efficacy against pathogens such as Rhizoctonia solani, Fusarium graminearum, Xanthomonas campestris, and Erwinia amylovora, highlighting a direct path for the development of new agrochemicals. bg.ac.rsmdpi.com
Development of Sustainable and Economical Synthetic Routes for Industrial Production
For any promising compound to become a viable product, the development of sustainable, scalable, and economical synthetic routes is essential. Traditional laboratory-scale syntheses, such as the reaction of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole, often rely on batch processing and require purification steps like chromatography. nih.gov Future research is focused on adopting principles of green chemistry to improve this process.
Promising modern approaches include the use of continuous-flow manufacturing. A metal-free, one-pot flow process has been developed for a related triazole acetic acid derivative, which proved to be atom-economical, highly selective, and safer for handling potentially energetic intermediates, all while achieving higher yields than batch methods. rsc.org Other sustainable strategies include employing reusable catalysts, such as magnetically separable iron oxide nanoparticles, to facilitate one-pot syntheses in environmentally benign solvents like water. researchgate.net Additionally, methods like visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offer efficient and clean pathways to triazole synthesis in aqueous media. rsc.org These innovations are crucial for making the industrial production of this compound derivatives both economically feasible and environmentally responsible.
Q & A
Q. What is the optimal synthetic route for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone?
The compound is synthesized via nucleophilic substitution using 2-bromoacetophenone and 1H-1,2,4-triazole in refluxing toluene (110–120°C) with NaHCO₃ as a base. After 3 hours, cooling to -20°C precipitates the product, which is purified via column chromatography (SiO₂, 0–3% MeOH in DCM), yielding ~64%. This method ensures efficient triazole incorporation while minimizing side reactions .
Q. How is the compound characterized post-synthesis?
Structural confirmation employs ¹H/¹³C NMR (e.g., δ 8.28 ppm for triazole protons, 190.84 ppm for ketone carbonyl), IR (C=O stretch at 1697 cm⁻¹), and DART-HRMS (m/z 188.0822 [MH]⁺). Cross-validation across these techniques ensures purity and correct functional group assignment .
Q. What safety protocols are essential when handling this compound?
While direct data is limited, analogous triazole derivatives require gloves, protective clothing, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. What crystallographic methods determine its molecular structure?
Single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer, λ = Mo-Kα radiation) resolves the structure. For analogs like 1-(4-methoxyphenyl)-derivatives, unit cell parameters (a = 23.409 Å, β = 116.275°) and hydrogen-bonding networks (e.g., N–H⋯O interactions, 2.85–3.12 Å) are refined using SHELXL, achieving R-factors <0.05 .
Q. How do substituents affect hydrogen bonding and crystal packing?
Electron-withdrawing groups (e.g., -F in fluorophenyl analogs) reduce basicity of the triazole N-atom, altering hydrogen-bond donor/acceptor capacity. For example, the hemihydrate form of 1-(4-fluorophenyl)-analog exhibits O–H⋯N hydrogen bonds (2.89 Å), influencing lattice stability and solubility .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) are addressed via variable-temperature NMR (to assess dynamic processes) or DFT calculations to predict spectral profiles. Cross-referencing with high-resolution mass data ensures molecular integrity .
Q. How to design derivatives for enhanced antifungal activity?
Introduce substituents at the phenyl or triazole moieties to modulate lipophilicity and target binding. For example, pyridinylamino or naphthalenylamino groups at the ethanone chain improve antifungal potency by 2–4×, as shown in MIC assays against Candida spp. .
Q. What in silico methods predict its bioactivity?
Molecular docking (e.g., AutoDock Vina) against fungal CYP51 or mammalian targets like Hedgehog signaling proteins identifies binding affinities. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .
Q. How to analyze metabolic byproducts in biological studies?
LC-MS/MS with reference standards (e.g., M2 metabolite in ) confirms enzymatic scission products. Collision-induced dissociation (CID) fragments (e.g., m/z 203 → 175) are matched to synthetic standards for unambiguous identification .
Q. How to optimize reaction conditions to improve yield?
Screening bases (e.g., K₂CO₃ vs. NaHCO₃), solvents (toluene vs. DMF), and catalysts (e.g., KI for Finkelstein reactions) can enhance triazole substitution efficiency. Microwave-assisted synthesis may reduce reaction time from hours to minutes .
Q. Notes
- Crystallography Software : SHELX suite (SHELXL, SHELXS) is widely used for refinement, but WinGX provides an integrated GUI for small-molecule analysis .
- Contradictions : Variability in hydrogen-bond distances across analogs (e.g., 2.85 Å vs. 3.12 Å) reflects substituent electronic effects, not experimental error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
